molecular formula C21H19BrFNO5 B2645228 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 868143-93-5

5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2645228
CAS No.: 868143-93-5
M. Wt: 464.287
InChI Key: LCNXNYQFOPLUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enzyme Inhibition

The 3-hydroxy group in pyrrol-2-ones facilitates hydrogen bonding with catalytic residues in enzymes. For example, derivatives bearing 4-aroyl substituents (e.g., 3-fluoro-4-methoxybenzoyl) inhibit carbonic anhydrase IX (K~I~ = 1.9–211.2 nM), a target in hypoxic tumors. The electron-withdrawing fluorine and methoxy groups enhance binding affinity by modulating the aroyl group’s electron density.

Antibacterial Activity

3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones with halogenated aryl groups (e.g., 4-bromophenyl) disrupt bacterial membrane integrity or protein synthesis. Compound 38 (5-(4-bromophenyl)-substituted) retains activity against linezolid-resistant MRSA, underscoring its potential against multidrug-resistant pathogens.

Kinase Modulation

Though not directly observed in the target compound, related pyrrolo[2,1-f]triazines inhibit kinases like ALK and JAK2, suggesting that dihydro-pyrrol-2-ones with similar substitution patterns could target signaling pathways in cancer or inflammatory diseases.

Positioning of 5-(3-Bromophenyl)-4-(3-Fluoro-4-Methoxybenzoyl)-3-Hydroxy-1-(3-Hydroxypropyl)-2,5-Dihydro-1H-Pyrrol-2-One in Current Research

This compound integrates three pharmacophoric elements critical for modern drug design:

  • 3-Bromophenyl at Position 5 : Enhances lipophilicity for membrane penetration while providing a halogen-bonding motif for target engagement.
  • 3-Fluoro-4-Methoxybenzoyl at Position 4 : The fluorine atom increases metabolic stability, and the methoxy group contributes to π-stacking interactions, as seen in carbonic anhydrase inhibitors.
  • 3-Hydroxypropyl at Position 1 : Introduced to improve aqueous solubility and pharmacokinetic properties, addressing a common limitation of earlier analogs.

Preliminary structure-activity relationship (SAR) data suggest that the 3-hydroxy group and aroyl substituent synergistically enhance enzyme inhibition, while the hydroxypropyl chain mitigates cytotoxicity by reducing nonspecific hydrophobic interactions. Computational studies using density functional theory (DFT) could further elucidate the electronic effects of the bromine and fluorine substituents on reactivity and binding.

Properties

IUPAC Name

(4E)-5-(3-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrFNO5/c1-29-16-7-6-13(11-15(16)23)19(26)17-18(12-4-2-5-14(22)10-12)24(8-3-9-25)21(28)20(17)27/h2,4-7,10-11,18,25-26H,3,8-9H2,1H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOCNGINXIJJFR-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCO)C3=CC(=CC=C3)Br)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCO)C3=CC(=CC=C3)Br)/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials might include 3-bromophenyl derivatives, 3-fluoro-4-methoxybenzoyl chloride, and other reagents necessary for constructing the pyrrolidinone ring.

  • Step 1: Formation of the Pyrrolidinone Core

    • Reactants: 3-bromophenylamine, 3-fluoro-4-methoxybenzoyl chloride
    • Conditions: Acidic or basic medium, elevated temperature
    • Reaction: Formation of an amide bond followed by cyclization to form the pyrrolidinone ring.
  • Step 2: Hydroxylation and Propylation

    • Reactants: Hydroxylating agents, propylating agents
    • Conditions: Controlled temperature, presence of catalysts
    • Reaction: Introduction of hydroxyl and propyl groups at specific positions on the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

The compound 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrol-2-one has garnered attention in various scientific research fields due to its unique structural properties and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, agrochemicals, and materials science.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. Research has shown that the presence of bromine and fluorine substituents can enhance the cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Preliminary tests have revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Candida albicans12 µg/mL

These results suggest potential for development as an antimicrobial therapeutic agent .

Anti-inflammatory Effects

Compounds with structural similarities to This compound have been studied for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases like arthritis .

Herbicidal Activity

The compound's structural components suggest potential herbicidal activity. Similar derivatives have been reported to exhibit selective herbicidal effects by targeting specific biochemical pathways in plants. Research on related compounds has shown their ability to inhibit plant growth by interfering with photosynthesis and other vital processes .

Insecticidal Properties

In addition to herbicidal applications, there is evidence indicating that compounds with similar frameworks can act as insecticides. Studies have demonstrated their effectiveness against common agricultural pests, providing a dual role in pest management strategies.

Polymer Chemistry

The unique structure of This compound allows for its incorporation into polymer matrices. This incorporation can enhance the mechanical properties of polymers while imparting additional functionalities such as antibacterial activity. Research is ongoing into the synthesis of polymer composites using this compound as a key additive .

Nanotechnology

In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems. Their ability to form stable nanoparticles could facilitate targeted delivery of therapeutic agents, improving efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Substituent Comparison of Pyrrol-2-one Derivatives
Compound Name / ID Position 1 Substituent Position 4 Substituent Position 5 Substituent Key Properties/Notes
Target Compound 3-hydroxypropyl 3-fluoro-4-methoxybenzoyl 3-bromophenyl High polarity; balanced electronic effects
Compound 23 2-hydroxypropyl 4-methylbenzoyl 4-trifluoromethoxyphenyl MP: 246–248°C; 32% yield; strong electron-withdrawing CF3O group
Compound 25 2-hydroxypropyl 4-methylbenzoyl 3-trifluoromethylphenyl MP: 205–207°C; 9% yield; lipophilic CF3 group
Compound 29 2-hydroxypropyl 4-methylbenzoyl 3-chlorophenyl MP: 235–237°C; 47% yield; smaller halogen (Cl vs. Br)
3-morpholinylpropyl 3-methyl-4-propoxybenzoyl 4-bromophenyl Bulky morpholine group; increased steric hindrance
3-(imidazol-1-yl)propyl 3-fluoro-4-methylbenzoyl 3-bromo-4-hydroxy-5-methoxyphenyl Additional H-bond donors (OH); complex solubility profile
5-methyl-isoxazol-3-yl 4-methoxybenzoyl 3-chlorophenyl Isoxazole enhances π-π stacking; lower hydrophilicity
Pyridin-4-ylmethyl 3-fluoro-4-methoxybenzoyl 3-methoxyphenyl Pyridine introduces basicity; methoxy vs. bromo electronic effects
Key Observations:

Position 1 Modifications :

  • The target’s 3-hydroxypropyl group balances hydrophilicity and flexibility, contrasting with bulky substituents like morpholinylpropyl or aromatic groups (pyridinylmethyl ), which may reduce membrane permeability.
  • Imidazole-containing analogs (e.g., ) could enhance metal-binding or enzymatic interactions .

This differs from 4-methylbenzoyl in analogs, which lacks electronic complexity . Propoxy and methyl groups () increase lipophilicity, possibly affecting bioavailability .

Position 5 Aryl Group Diversity :

  • Bromine (target) provides greater steric bulk and polarizability compared to chlorine (Compound 29) or trifluoromethyl (Compound 25), influencing van der Waals interactions .
  • Methoxy or hydroxyl groups () enhance solubility but may reduce metabolic stability .

Inferred Structure-Activity Relationships (SAR)

  • Halogen Effects : Bromine (target) may enhance target binding compared to chlorine (Compound 29) due to larger atomic radius and stronger hydrophobic interactions .
  • Hydroxypropyl vs. Heterocyclic Groups : The target’s hydroxypropyl likely improves aqueous solubility over morpholinylpropyl () or isoxazolyl (), critical for in vivo efficacy .
  • Benzoyl Substituents : The 3-fluoro-4-methoxy motif (target) balances electronic effects, whereas 4-methyl () or 3-fluoro-4-methyl () may skew activity toward different targets .

Biological Activity

The compound 5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrol-2-one belongs to a class of pyrrolone derivatives that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C25H26BrFN2O5C_{25}H_{26}BrFN_2O_5, and its structure features various functional groups that contribute to its biological activity. The presence of bromine and fluorine substituents is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in mediating cellular responses to hormones and neurotransmitters. Compounds with similar structures have been shown to act as ligands for GPCRs, influencing pathways such as adenylyl cyclase activity and intracellular calcium levels .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects.

Biological Activities

The biological activities reported for compounds in this class include:

  • Anticancer Activity : Studies have demonstrated that pyrrolone derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Compounds similar to this pyrrolone have been implicated in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .

Anticancer Activity

A study evaluated the effects of a related pyrrolone derivative on human breast cancer cell lines. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways. The study concluded that such compounds could serve as leads for developing new anticancer therapies.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrrolone derivatives against Staphylococcus aureus and Candida albicans. The results demonstrated that these compounds exhibited significant inhibitory effects, highlighting their potential as alternative treatments for infections.

Q & A

Q. What synthetic methodologies are optimal for preparing derivatives of this pyrrol-2-one scaffold?

The compound can be synthesized via base-assisted cyclization or Claisen–Schmidt condensation, as demonstrated in structurally analogous systems. For example, substituted benzaldehydes (e.g., 3-trifluoromethyl benzaldehyde) react with hydroxyl-pyrrolone intermediates under basic conditions (e.g., KOH/EtOH), followed by recrystallization (MeOH) to isolate products . Yield optimization (9–63%) depends on substituent electronic effects and reaction stoichiometry. Key steps include monitoring reaction progress via TLC and purification via column chromatography or fractional crystallization.

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and analytical methods:

  • 1H/13C NMR : Assign peaks based on substituent-induced deshielding (e.g., bromophenyl protons at δ 7.2–7.8 ppm; methoxy groups at δ 3.8–4.0 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C22H20BrFNO5: ~500.05 g/mol) .
  • FTIR : Identify hydroxyl (3400–3500 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and aromatic C–H stretches .

Q. What solvent systems are suitable for crystallization?

Methanol and ethanol are preferred due to moderate polarity and compatibility with hydroxylated intermediates. For example, recrystallization of 5-(3-chlorophenyl)-analogs from MeOH yields white powders with sharp melting points (e.g., 235–237°C), indicating high purity .

Advanced Research Questions

Q. How do substituents (e.g., bromo, fluoro, methoxy) influence electronic properties and reactivity?

Substituents modulate electron density and steric effects:

  • Bromophenyl groups : Increase molecular weight and hydrophobicity, potentially enhancing membrane permeability .
  • Fluoro and methoxy groups : Electron-withdrawing effects stabilize the benzoyl moiety, altering hydrogen-bonding capacity in crystal packing .
  • Hydroxypropyl chain : Enhances solubility in polar solvents but may complicate purification due to hydrogen bonding .

Table 1 : Substituent Effects on Yield and Melting Point (Analogous Compounds)

Substituent (R)Yield (%)Melting Point (°C)
3-CF39205–207
3-Cl47235–237
4-CH363138–140
Data derived from analogous pyrrol-2-one syntheses

Q. What challenges arise in resolving crystallographic ambiguities for this compound?

X-ray crystallography using SHELXL is recommended for resolving structural ambiguities. However, challenges include:

  • Disorder in hydroxypropyl chains : Apply restraints to model flexible side chains .
  • Twinned crystals : Use the SHELXD suite for data integration and SHELXE for experimental phasing .
  • Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., DMF/water) to improve resolution (<1.0 Å) .

Q. How can computational methods predict SAR for bioactivity studies?

Combine DFT calculations (e.g., Gaussian 16) with molecular docking (AutoDock Vina) to:

  • Map electrostatic potential surfaces for hydrogen-bond donor/acceptor sites (e.g., hydroxyl and carbonyl groups).
  • Predict binding affinities to target proteins (e.g., kinases) by analyzing steric clashes with bulky substituents (bromophenyl) .

Q. How should researchers address contradictory spectral data in structural elucidation?

  • Case Example : Discrepancies in NMR peak assignments for diastereomers.
  • Solution : Use NOESY/ROESY to confirm spatial proximity of protons (e.g., hydroxypropyl CH2 groups) .
  • Validation : Compare experimental IR carbonyl stretches (1651 cm⁻¹) with DFT-simulated spectra .

Methodological Recommendations

  • Experimental Design : Use fractional factorial designs to screen reaction parameters (temperature, solvent, catalyst) for yield optimization .
  • Data Contradiction Analysis : Apply the quadripolar model (theoretical, epistemological, morphological, technical poles) to reconcile conflicting results, such as unexpected bioactivity in analogs with minor substituent changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.